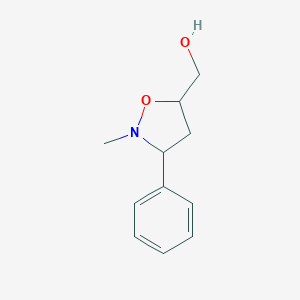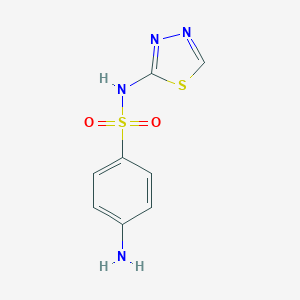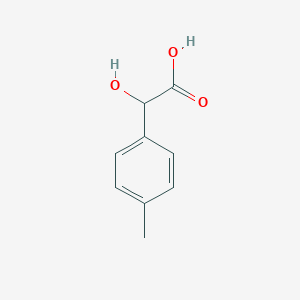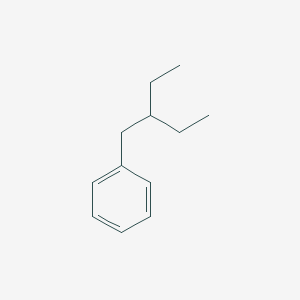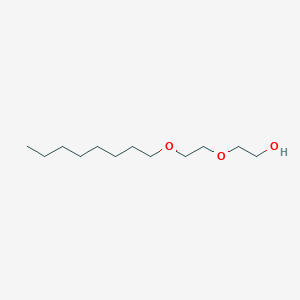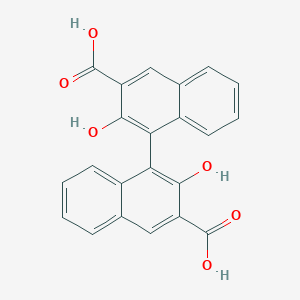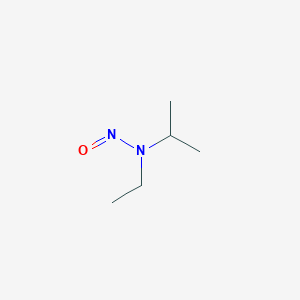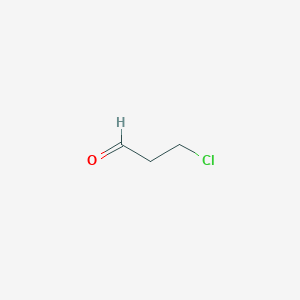
3-Chloropropanal
Übersicht
Beschreibung
3-Chloropropanal is a chlorinated organic compound that is of interest in various chemical syntheses and research studies. It is not directly mentioned in the provided papers, but its structural analogs and derivatives have been extensively studied. These compounds include chlorinated porphyrins, phosphoranes, silsesquioxanes, chloropropanols, and chloropropyl-containing piperazinium salts, which exhibit a range of chemical behaviors and applications in material science, genotoxicity studies, and potential pharmaceutical development .
Synthesis Analysis
The synthesis of compounds related to this compound involves various chemical reactions. For instance, a 3-phosphonated N-confused phlorin was synthesized from an N-confused porphyrin and phosphite in the presence of acetic acid . Another synthesis method involves the preparation of 3,3,3-trichloropropyl-1-triphenylphosphonium chloride from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid . Octakis(3-chloropropyl)octasilsesquioxane was synthesized through hydrolytic condensation of 3-chloropropyltrimethoxysilane . These methods demonstrate the reactivity of chloropropanal derivatives in forming complex structures with potential applications in various fields.
Molecular Structure Analysis
The molecular structure of compounds containing the 3-chloropropyl moiety has been characterized using different techniques. For example, the stereochemistry of a 3-phosphonated N-confused phlorin was determined by circular dichroism and X-ray crystallography . The structure of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride was elucidated using spectral data and X-ray crystallography, and its electronic properties were calculated using density functional theory (DFT) . The conformational structure of 3-chloropropanoyl chloride was investigated using electron diffraction and ab initio calculations .
Chemical Reactions Analysis
The reactivity of this compound derivatives in chemical reactions is diverse. The trichloropropyl-1-triphenylphosphorane reacts with aldehydes to yield trichloromethylated olefins . The 3-chloropropyl group in octasilsesquioxane can potentially be used for further functionalization . The reactivity of these compounds is influenced by the presence of the chloropropyl group, which can participate in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the presence of the 3-chloropropyl group can affect the boiling point, solubility, and reactivity of the compound. The genotoxic potential of 3-monochloropropane-1,2-diol, a related compound, was evaluated using the comet assay, indicating the biological relevance of chloropropanols . The gas chromatographic properties of 3-chloropropanediol were improved by derivatization with phenylboronic acid . These studies highlight the importance of understanding the properties of chloropropanal derivatives for their safe and effective use in various applications.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
3-Chloropropanal: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Aufgrund des Vorhandenseins sowohl von Aldehyd- als auch von Chlor-Gruppen kann es verschiedene chemische Reaktionen eingehen. Diese Verbindung ist besonders nützlich bei der Synthese von heterocyclischen Verbindungen, die für die Entwicklung von Arzneimitteln von entscheidender Bedeutung sind . Seine Reaktivität gegenüber nukleophilen Substitutionen macht ihn zu einem Kandidaten für die Herstellung komplexerer organischer Moleküle.
Medizinische Chemie
In der medizinischen Chemie wird This compound für sein Potenzial als Baustein für Arzneimittel untersucht. Seine Struktur ermöglicht die Einführung von Chloratomen in bioaktive Moleküle, was ihre pharmakologischen Eigenschaften erheblich verändern kann. Chlorierte Verbindungen weisen oft eine erhöhte Bioverfügbarkeit auf und können als Enzyminhibitoren wirken .
Umweltwissenschaften
Die Reaktivität von This compound findet auch Anwendung in der Umweltwissenschaft. Forscher untersuchen sein Verhalten in der Atmosphäre und sein Potenzial, stabilere Verbindungen zu bilden, die zur Umweltverschmutzung beitragen könnten. Das Verständnis seiner Reaktivität hilft bei der Bewertung der Risiken, die mit chlorierten Aldehyden in der Umwelt verbunden sind .
Materialwissenschaften
In den Materialwissenschaften kann This compound verwendet werden, um die Eigenschaften von Polymeren und Harzen zu verändern. Durch die Einarbeitung chlorierter Aldehyde in Polymerketten können Wissenschaftler die thermische Stabilität, Steifigkeit und Beständigkeit gegen Degradation dieser Materialien verändern .
Analytische Chemie
This compound: wird in der analytischen Chemie als Standard oder Reagenz verwendet. Seine klar definierten Eigenschaften, wie Siedepunkt und Brechungsindex, machen es zur Kalibrierung von Instrumenten und zur Validierung analytischer Methoden geeignet .
Biochemie
In der Biochemie ist This compound aufgrund seines Potenzials, mit biologischen Molekülen zu reagieren, von Interesse. Studien könnten sich auf seine Wechselwirkung mit Aminosäuren, Proteinen und Nukleinsäuren konzentrieren, um die Auswirkungen chlorierter Aldehyde auf biologische Systeme zu verstehen .
Industrielle Anwendungen
Industriell wird This compound bei der Synthese anderer Chemikalien und als Vorläufer in verschiedenen Herstellungsprozessen verwendet. Seine Rolle bei der Herstellung von Additiven, Klebstoffen und anderen Funktionsmaterialien ist aufgrund seiner Reaktivität von Bedeutung .
Lebensmittelchemie
Obwohl es nicht direkt in Lebensmitteln verwendet wird, ist die Untersuchung von Chlorpropanolen, einschließlich This compound, in der Lebensmittelchemie entscheidend. Diese Verbindungen können während der Lebensmittelverarbeitung als Verunreinigungen entstehen und werden aufgrund ihrer möglichen Gesundheitsrisiken überwacht .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloropropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-2-1-3-5/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDNRFMIOVQZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173060 | |
| Record name | Propanal, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19434-65-2 | |
| Record name | Propanal, 3-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19434-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanal, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019434652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanal, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 3-chloropropanal in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both an electrophilic carbonyl group and a reactive C-Cl bond. One notable application is its use in the synthesis of γ-substituted butyrolactones [, ]. This reaction involves the lithiation of this compound diethyl acetal (derived from acrolein) followed by reaction with various carbonyl compounds. Subsequent oxidation then yields the desired butyrolactone derivatives.
Q2: How does this compound contribute to the metabolic activation of 1,2-dibromo-3-chloropropane (DBCP)?
A2: Research suggests that this compound plays a role in the bioactivation pathway of DBCP, a known carcinogen and toxicant []. While not directly derived from DBCP, this compound can arise from the metabolic conversion of related intermediates like 2,3-dibromopropanal. Glutathione (GSH) can then conjugate with this compound. This conjugation, followed by further reactions, eventually leads to the formation of urinary metabolite N-acetyl-S-(3-hydroxypropyl)cysteine (IIa). The detection of IIa can therefore serve as a marker for the presence of this compound and its precursors in DBCP metabolism.
Q3: What insights have computational chemistry studies provided regarding the conformational properties of this compound?
A3: Computational studies, including molecular mechanics calculations and ab initio optimizations, have been employed to investigate the torsional potentials and conformational preferences of this compound [, ]. These studies provide valuable information on the relative stability of different conformers (rotational isomers) and the energy barriers associated with their interconversion. Understanding the preferred conformations of this compound is crucial for predicting its reactivity and interactions with other molecules.
Q4: Are there any spectroscopic techniques used to characterize and study this compound?
A4: Infrared (IR) spectroscopy has been utilized to study the photorotamerization of this compound in low-temperature matrices []. By analyzing the changes in IR absorption bands upon irradiation, researchers can identify different conformers and investigate the kinetics of their interconversion. These studies contribute to a deeper understanding of the conformational dynamics and photochemical behavior of this compound.
Q5: How is this compound utilized in medicinal chemistry research?
A5: While not a drug itself, this compound serves as a useful synthetic intermediate in medicinal chemistry. Researchers have utilized this compound diethyl acetal in the synthesis of substituted 3′-phenyl-1′-isochromanyl-2-ethylamines []. These compounds were designed to investigate potential interactions with serotonin receptors (5-HT2A) and serotonin transporters, which are important targets for various neurological and psychiatric disorders.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



